molecular formula C26H19NO B5179976 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline

1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline

Cat. No. B5179976
M. Wt: 361.4 g/mol
InChI Key: AHZWLJHEYLIGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of polycyclic aromatic hydrocarbons, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline involves the modulation of various signaling pathways and cellular processes. In cancer cells, this compound induces apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins. In the brain, it reduces oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. Furthermore, 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has been found to interact with various molecular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. In the brain, it reduces oxidative stress, inflammation, and neuronal damage, and improves cognitive function. Furthermore, this compound has been found to have antioxidant, anti-inflammatory, and anti-angiogenic activities, which contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline in lab experiments include its high yield and purity, its diverse biological activities, and its potential as a drug candidate. However, there are also some limitations to its use, including its toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential for off-target effects.

Future Directions

There are several future directions for the study of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline. One direction is to further investigate its molecular targets and signaling pathways, in order to better understand its mechanism of action. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, future studies could focus on the development of novel derivatives and analogs of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline, with improved pharmacological properties and therapeutic potential.
Conclusion:
In conclusion, 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline is a promising chemical compound that has been studied for its potential applications in scientific research. Its diverse biological activities, mechanism of action, and biochemical and physiological effects make it a valuable tool for investigating various cellular and molecular processes. However, further studies are needed to fully understand its therapeutic potential and to develop novel derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline can be achieved through a multistep process involving the condensation of 3-phenoxybenzaldehyde with 2-nitrobenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO/c1-18-16-25(27-24-15-14-19-8-5-6-13-23(19)26(18)24)20-9-7-12-22(17-20)28-21-10-3-2-4-11-21/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZWLJHEYLIGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.